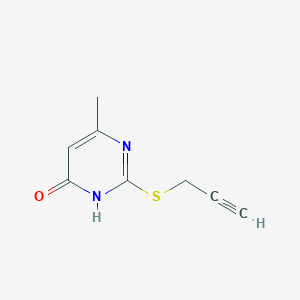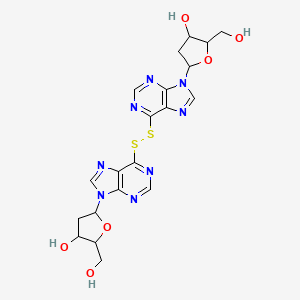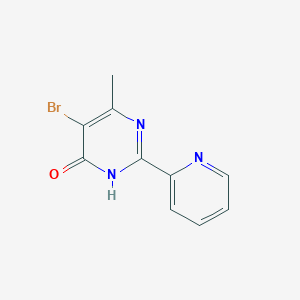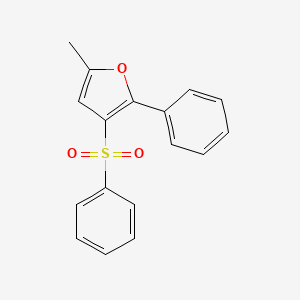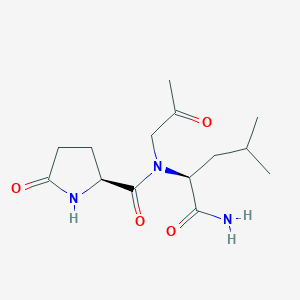
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple functional groups, making it a subject of interest for chemists and biochemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the amino and oxo groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino and oxo groups can be introduced through various chemical reactions, such as amination and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.
化学反応の分析
Types of Reactions
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce hydroxylated derivatives.
科学的研究の応用
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives with amino and oxo functional groups. Examples include:
- (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide analogs with different substituents.
- Other pyrrolidine-based compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study.
特性
分子式 |
C14H23N3O4 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H23N3O4/c1-8(2)6-11(13(15)20)17(7-9(3)18)14(21)10-4-5-12(19)16-10/h8,10-11H,4-7H2,1-3H3,(H2,15,20)(H,16,19)/t10-,11-/m0/s1 |
InChIキー |
ZUJLOLBXAMAMGC-QWRGUYRKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)N(CC(=O)C)C(=O)[C@@H]1CCC(=O)N1 |
正規SMILES |
CC(C)CC(C(=O)N)N(CC(=O)C)C(=O)C1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


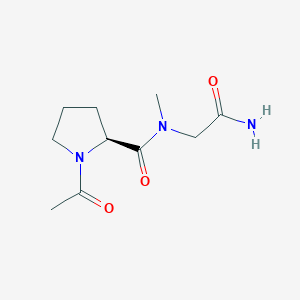
![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
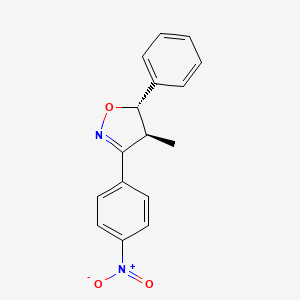
![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)
![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)

![5-Methyl-2-[2-(phenylsulfanyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12915382.png)
